Demethoxy-7-O-methylcapillarisin is a flavonoid compound derived from various plant sources, particularly from the genus Artemisia. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory and antiviral effects. It is structurally related to other flavonoids and exhibits significant biological activities, making it of interest in both pharmacological and nutritional studies.
Demethoxy-7-O-methylcapillarisin is primarily isolated from the leaves of Artemisia dracunculus and Mimosa tenuiflora. These plants are known for their medicinal properties, and the compound has been identified through various extraction and isolation techniques, including chromatography and spectroscopic methods .
This compound belongs to the class of flavonoids, specifically categorized as a phenolic compound. Flavonoids are known for their antioxidant properties and play a critical role in plant pigmentation and UV filtration. The specific chemical formula for Demethoxy-7-O-methylcapillarisin is , with a molecular weight of 286.24 g/mol .
The synthesis of Demethoxy-7-O-methylcapillarisin can be achieved through several methods, typically involving the extraction from plant materials followed by purification processes. One notable synthetic route involves the use of simple precursors to create key intermediates through reactions such as alkylation and oxidation. For example, a convenient synthesis method reported involves starting with 2-ethylthio-5,7-dimethoxy-4H-chromen-4-one as an intermediate .
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed to monitor the reaction progress and isolate the final product effectively.
Demethoxy-7-O-methylcapillarisin features a chromone backbone with multiple hydroxyl groups that contribute to its biological activity. The structural representation includes:
C1=CC(=CC=C1O)OC2=CC(=O)C3=C(C=C(C=C3O2)O)O
UBSCDKPKWHYZNX-UHFFFAOYSA-N
These notations provide insight into the compound's connectivity and functional groups, essential for understanding its reactivity and interaction with biological targets .
Single-crystal diffraction analysis has been utilized to confirm the proposed structures of Demethoxy-7-O-methylcapillarisin, ensuring accuracy in its molecular characterization .
Demethoxy-7-O-methylcapillarisin participates in various chemical reactions typical of flavonoids, including oxidation and reduction processes. These reactions can modify its hydroxyl groups, influencing its solubility and reactivity.
For instance, in biological systems, this compound has shown the ability to inhibit viral replication by activating specific cellular pathways involved in immune responses. This includes modulation of signaling pathways such as phosphoinositide-3 kinase (PI3K), which is crucial for cellular metabolism regulation .
Demethoxy-7-O-methylcapillarisin exerts its effects through several mechanisms:
Studies have demonstrated that Demethoxy-7-O-methylcapillarisin can induce phosphorylation of p38 mitogen-activated protein kinase (MAPK), c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), which are essential for mediating cellular responses to stress and infection .
Demethoxy-7-O-methylcapillarisin is typically found as a powder with high purity levels. It is soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone but shows limited solubility in water .
The compound exhibits antioxidant properties due to its polyphenolic structure, which allows it to scavenge free radicals effectively. Its stability under various conditions makes it suitable for further pharmacological studies.
Demethoxy-7-O-methylcapillarisin has several potential applications in scientific research:
Demethoxy-7-O-methylcapillarisin (DMO-CAP), systematically named as 2′,4′-Dihydroxy-4,6′-dimethoxychalcone (CAS No. 56121-44-9), is a specialized chalconoid derivative within the flavonoid family. Its molecular formula is C₁₇H₁₆O₅ (molecular weight: 300.31 g/mol). Structurally, it features:
This places DMO-CAP in the O-methylated chalcone subclass, distinguished by enhanced metabolic stability and membrane permeability compared to non-methylated flavonoids [7].
Table 1: Fundamental Chemical Profile of DMO-CAP
Property | Value/Descriptor |
---|---|
IUPAC Name | (E)-1-(2,4-Dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one |
Molecular Formula | C₁₇H₁₆O₅ |
Molecular Weight | 300.31 g/mol |
CAS Registry Number | 56121-44-9 |
Structural Class | O-Methylated chalcone |
Key Functional Groups | 2 phenolic –OH, 2 methoxy, enone |
DMO-CAP was first isolated in the late 20th century from Artemisia rupestris L. (Asteraceae), a medicinal herb traditionally used in Central Asian folk medicine for treating inflammatory and infectious diseases. The compound was identified during phytochemical screening of the plant’s 50% ethanol-eluted fractions using chromatographic techniques (LC-HRMS and MS spectral analysis) [6]. Its structural elucidation revealed a close biosynthetic relationship with capillarisin, differing by the absence of a methoxy group at C-6. Historically, Artemisia species have been repositories of bioactive flavonoids, with DMO-CAP representing a rarer chalcone variant compared to ubiquitous flavonols like quercetin [6] [7].
As a structurally distinct chalcone, DMO-CAP exemplifies:
In pharmacognosy, DMO-CAP underscores the importance of minor phytoconstituents in medicinal plants, which may drive therapeutic effects despite lower abundance [5].
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9